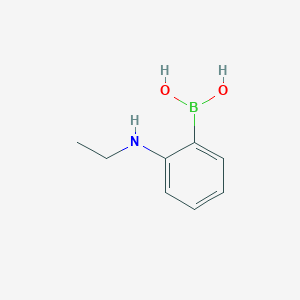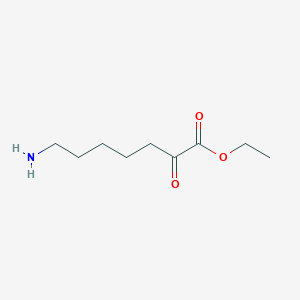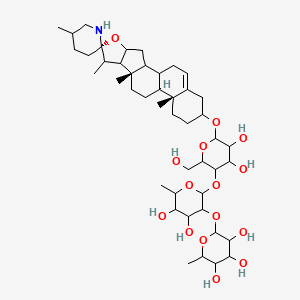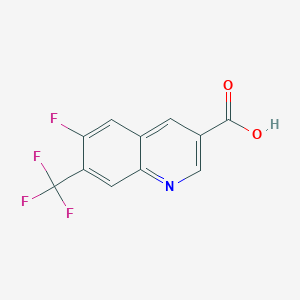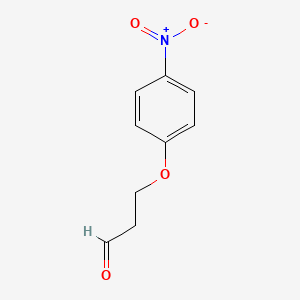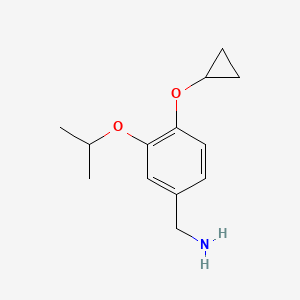
(4-Cyclopropoxy-3-isopropoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopropoxy-3-isopropoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol This compound features a phenyl ring substituted with cyclopropoxy and isopropoxy groups, as well as a methanamine group
Vorbereitungsmethoden
The synthesis of (4-Cyclopropoxy-3-isopropoxyphenyl)methanamine typically involves multiple steps, including protection, substitution, etherification, and deprotection reactions . One common method starts with p-methyl phenol as the raw material. The steps are as follows:
Hydroxyl Protection: Protecting the hydroxyl group to prevent unwanted reactions.
Bromine Substitution: Introducing a bromine atom to facilitate further reactions.
Etherification: Forming ether bonds by reacting with cyclopropyl and isopropyl groups.
Deprotection: Removing the protective groups to yield the final product.
Industrial production methods often involve optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
(4-Cyclopropoxy-3-isopropoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Cyclopropoxy-3-isopropoxyphenyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Cyclopropoxy-3-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access . The cyclopropoxy and isopropoxy groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(4-Cyclopropoxy-3-isopropoxyphenyl)methanamine can be compared with similar compounds such as:
(4-Isopropoxy-3-methoxyphenyl)methanamine: Differing by a methoxy group instead of a cyclopropoxy group.
(3-Isopropoxyphenyl)methanamine: Lacking the cyclopropoxy group, which affects its reactivity and applications.
The uniqueness of this compound lies in its dual ether substitutions, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
(4-cyclopropyloxy-3-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO2/c1-9(2)15-13-7-10(8-14)3-6-12(13)16-11-4-5-11/h3,6-7,9,11H,4-5,8,14H2,1-2H3 |
InChI-Schlüssel |
ZQTNGTOBTBITKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)CN)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


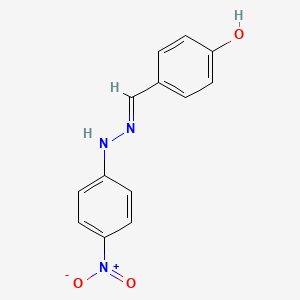
methyl}propanedinitrile](/img/structure/B14803493.png)
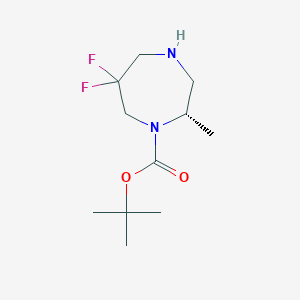
![7-Hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14803516.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)
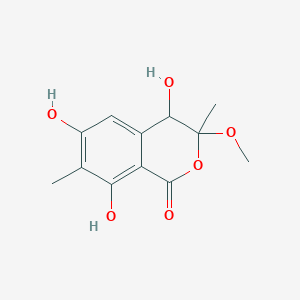
![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)
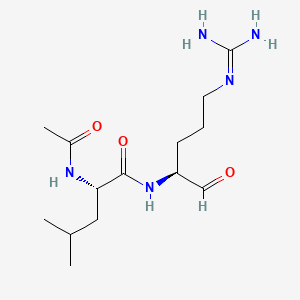
![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
